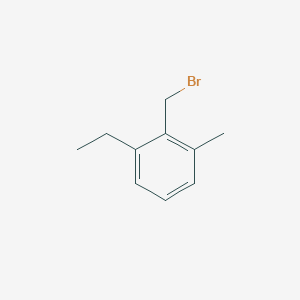

2-(Bromomethyl)-1-ethyl-3-methylbenzene

Description

Nomenclature and Structural Classification

2-(Bromomethyl)-1-ethyl-3-methylbenzene is a halogenated aromatic hydrocarbon characterized by a benzene ring substituted with three distinct functional groups: a bromomethyl group (-CH2Br), an ethyl group (-CH2CH3), and a methyl group (-CH3). Its systematic IUPAC name reflects the positions of these substituents on the aromatic ring, with numbering prioritizing the bromomethyl group at position 2, the ethyl group at position 1, and the methyl group at position 3. Structurally, it belongs to the class of benzylic bromides, which are critical intermediates in organic synthesis due to their electrophilic reactivity.

The compound’s structural classification emphasizes its role as a polyfunctional aromatic building block. The bromomethyl group provides a site for nucleophilic substitution, while the ethyl and methyl groups introduce steric and electronic effects that influence reactivity and conformational preferences.

CAS Registry and Chemical Identifiers

The compound is uniquely identified by CAS Registry Number 910777-34-3 , which facilitates unambiguous referencing in chemical databases and regulatory documents. Additional identifiers include:

- Molecular Formula : C₁₀H₁₃Br

- Molecular Weight : 213.11 g/mol

- SMILES : CC1=C(CBr)C(CC)=CC=C1

- InChI Key : LTFPXLGBKHDMEW-UHFFFAOYSA-N

These identifiers are critical for tracking physicochemical properties, synthetic applications, and safety data across scientific literature.

Molecular Structure and Conformational Analysis

The molecular structure of 2-(bromomethyl)-1-ethyl-3-methylbenzene features a benzene ring with substituents at positions 1, 2, and 3. X-ray crystallography or computational modeling would reveal a planar aromatic core with the bromomethyl group adopting a preferred orientation due to steric interactions with adjacent substituents.

Conformational analysis via nuclear magnetic resonance (NMR) spectroscopy suggests restricted rotation around the C-Br bond, leading to distinct diastereomeric conformers in solution. For example, the ethyl and methyl groups at positions 1 and 3 create a steric environment that stabilizes specific conformations, as observed in similar brominated toluenes. Density functional theory (DFT) calculations predict energy barriers for rotation, which correlate with experimental NMR line-shape analyses.

Historical Context in Organohalide Chemistry

The synthesis and application of benzylic bromides like 2-(bromomethyl)-1-ethyl-3-methylbenzene are rooted in the broader history of organohalide chemistry. The discovery of Grignard reagents in 1900 revolutionized the use of alkyl halides in carbon-carbon bond formation. By the mid-20th century, advances in electrophilic aromatic substitution and Friedel-Crafts alkylation enabled the targeted functionalization of aromatic rings, paving the way for complex brominated derivatives.

This compound exemplifies modern synthetic strategies that leverage bromomethyl groups for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations. Its development reflects the ongoing demand for structurally diverse intermediates in pharmaceuticals and materials science.

Isomers and Related Brominated Benzene Derivatives

2-(Bromomethyl)-1-ethyl-3-methylbenzene exists in a network of structural isomers and analogs, each with distinct physicochemical properties:

Positional Isomers :

Functional Group Variants :

Table 3: Comparative Analysis of Selected Isomers

| Compound | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 2-(Bromomethyl)-1-ethyl-3-methylbenzene | 910777-34-3 | C₁₀H₁₃Br | Bromomethyl at C2, ethyl at C1 |

| 4-Methylbenzyl bromide | 104-81-4 | C₈H₉Br | Bromomethyl at C4, methyl at C1 |

| 2-Bromo-1-ethyl-3-methylbenzene | 65232-55-5 | C₉H₁₁Br | Bromine at C2, ethyl at C1 |

These isomers highlight the sensitivity of reactivity and application to substituent positioning. For instance, steric hindrance in 2-(bromomethyl)-1-ethyl-3-methylbenzene may reduce nucleophilic substitution rates compared to less hindered analogs like benzyl bromide.

Properties

IUPAC Name |

2-(bromomethyl)-1-ethyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFPXLGBKHDMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681008 | |

| Record name | 2-(Bromomethyl)-1-ethyl-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910777-34-3 | |

| Record name | 2-(Bromomethyl)-1-ethyl-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Bromomethyl)-1-ethyl-3-methylbenzene, also known as 2-bromo-1-ethyl-3-methylbenzene, is a brominated aromatic compound with potential biological activity. Its structure includes a bromomethyl group that can influence its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₃Br

- Molecular Weight : 213.114 g/mol

- CAS Number : 910777-34-3

- LogP : 3.452 (indicating moderate lipophilicity) .

The biological activity of 2-(Bromomethyl)-1-ethyl-3-methylbenzene is primarily attributed to its ability to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with cellular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of brominated aromatic compounds, including 2-(Bromomethyl)-1-ethyl-3-methylbenzene. These compounds have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Study on Cytotoxicity

A study investigated the cytotoxic effects of various brominated compounds, including 2-(Bromomethyl)-1-ethyl-3-methylbenzene, on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, with an IC50 value of approximately 15 µM against breast cancer cells (MCF-7) .

Mechanistic Insights

Further mechanistic studies revealed that the cytotoxic effects were associated with the induction of oxidative stress and apoptosis in cancer cells. The compound was found to increase reactive oxygen species (ROS) levels, leading to cell death through mitochondrial dysfunction .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(Bromomethyl)-1-ethyl-3-methylbenzene typically involves bromination of the corresponding ethyl and methyl-substituted benzene derivatives. Understanding its SAR is crucial for developing more potent derivatives with enhanced biological activity.

Table 2: Structure-Activity Relationship Insights

| Compound | Substituents | Biological Activity |

|---|---|---|

| 2-(Bromomethyl)-1-ethyl-3-methylbenzene | Br, Ethyl, Methyl | Moderate cytotoxicity |

| 2-(Chloromethyl)-1-ethyl-3-methylbenzene | Cl, Ethyl, Methyl | Lower cytotoxicity |

| 2-(Bromomethyl)-1-propyl-3-methylbenzene | Br, Propyl, Methyl | Higher antimicrobial activity |

Scientific Research Applications

Organic Synthesis

Grignard Reagent Formation

One of the primary applications of 2-(Bromomethyl)-1-ethyl-3-methylbenzene is in the formation of Grignard reagents. These reagents are crucial intermediates in organic synthesis, allowing for the construction of a wide range of organic molecules. The bromomethyl group serves as a reactive site for nucleophilic attack, facilitating the formation of carbon-carbon bonds.

Aromatic Substitution Reactions

The compound can participate in various electrophilic aromatic substitution reactions. The presence of the bromomethyl group allows for further functionalization, making it a valuable building block for synthesizing more complex aromatic compounds. This property is particularly useful in pharmaceuticals and agrochemicals where specific functional groups are required.

Pharmaceutical Applications

2-(Bromomethyl)-1-ethyl-3-methylbenzene has been employed as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo substitution reactions makes it suitable for creating compounds with specific biological activities. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory and analgesic agents.

Case Study: Synthesis of Anti-inflammatory Agents

A notable study involved the synthesis of a series of anti-inflammatory compounds using 2-(Bromomethyl)-1-ethyl-3-methylbenzene as a precursor. The compound was reacted with various nucleophiles to yield substituted derivatives that exhibited promising biological activity in vitro. The results indicated that modifications to the aromatic ring significantly influenced the anti-inflammatory efficacy.

The compound has potential applications in agrochemicals as well. Its reactivity allows it to serve as a precursor for herbicides and pesticides, contributing to the development of more effective agricultural chemicals.

Case Study: Development of Herbicides

Research has demonstrated that derivatives synthesized from 2-(Bromomethyl)-1-ethyl-3-methylbenzene exhibit herbicidal properties against specific weed species. By modifying the substituents on the aromatic ring, researchers were able to enhance herbicidal activity while minimizing phytotoxicity to crops.

Comparison with Similar Compounds

Aliphatic vs. Aromatic Bromides

- 1-Bromo-2-ethylbutane (aliphatic): Exhibits lower molecular weight (165.07 g/mol) and boiling point (143–144°C) compared to aromatic analogs. Its linear structure facilitates use in straightforward alkylation reactions .

- 2-(Bromomethyl)-1-ethyl-3-methylbenzene (aromatic): The aromatic ring enhances stability and electron-deficient character, favoring electrophilic substitution.

Chiral and Bicyclic Derivatives

- 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene : The (S)-configured bromomethyl group and ether linkage make this compound a chiral building block for asymmetric synthesis. Its high molecular weight (271.19 g/mol) suggests applications in complex molecule construction .

- TC-1698/TC-1709: These bicyclic amines, synthesized via bromomethyl-oxane/oxolane alkylation, demonstrate how bromomethyl groups enable access to bioactive scaffolds. Their nanomolar receptor affinities highlight the pharmaceutical relevance of brominated intermediates .

Research Findings and Trends

Physicochemical Trends

- Aliphatic bromides (e.g., 1-Bromo-2-ethylbutane) generally exhibit lower boiling points and densities than aromatic analogs due to weaker intermolecular forces.

- Aromatic bromides with bulky substituents (e.g., ethyl, methyl) may display reduced solubility in polar solvents, impacting reaction design.

Preparation Methods

Electrophilic Bromination of Alkylbenzenes

The most common and practical method to prepare 2-(Bromomethyl)-1-ethyl-3-methylbenzene is via electrophilic aromatic substitution (EAS) , specifically bromination of 1-ethyl-3-methylbenzene (3-ethyltoluene). This method is well-established and widely used in organic synthesis.

- Starting Material: 1-ethyl-3-methylbenzene (3-ethyltoluene)

- Reagents: Bromine (Br2) and a Lewis acid catalyst such as iron(III) bromide (FeBr3)

- Mechanism: Formation of bromonium ion (Br+) electrophile, which attacks the aromatic ring at the ortho position relative to the ethyl substituent, followed by deprotonation to restore aromaticity.

- Product: 2-(Bromomethyl)-1-ethyl-3-methylbenzene

| Step | Description |

|---|---|

| 1. Formation of Electrophile | Br2 reacts with FeBr3 to form Br+ (bromonium ion) and FeBr4− |

| 2. Electrophilic Attack | Br+ attacks the activated aromatic ring at the 2-position (ortho to ethyl group), forming a sigma complex (arenium ion) |

| 3. Deprotonation | A base (FeBr4− or solvent) removes a proton from the sigma complex, restoring aromaticity and yielding the brominated product |

This method ensures regioselective bromination due to directing effects of the ethyl and methyl groups on the benzene ring.

Radical Bromination of Alkyl Side Chains

Another approach involves radical bromination targeting the benzylic methyl or ethyl side chain to introduce the bromomethyl group:

- Starting Material: 1-ethyl-3-methylbenzene

- Reagents: N-bromosuccinimide (NBS), benzoyl peroxide or AIBN as radical initiators, and a suitable solvent (e.g., carbon tetrachloride or α,α,α-trifluorotoluene)

- Conditions: Reflux under light or heat to generate bromine radicals

- Outcome: Selective bromination at the benzylic position (methyl group) to form the bromomethyl derivative

This method is especially useful when direct aromatic bromination is less selective or when the bromomethyl group is desired without substitution on the ring itself.

Bromination Using N-Bromosuccinimide (NBS) in the Presence of Radical Initiators

A specific example from research literature demonstrates the preparation of related bromomethylbenzene derivatives using NBS:

- Procedure: 1-methoxy-3,5-dimethylbenzene treated with NBS in α,α,α-trifluorotoluene and water, with benzoyl peroxide as initiator, refluxed for one hour.

- Workup: Filtration, washing with acid, sodium bicarbonate, water, brine, drying, and chromatography purification.

- Yield: Moderate, with the product isolated as a pale yellow semi-solid.

- Characterization: Confirmed by NMR and mass spectrometry.

This procedure highlights the importance of solvent choice and radical initiators in achieving high selectivity and yield.

Industrial and Large-Scale Preparation Considerations

Industrial synthesis of 2-(Bromomethyl)-1-ethyl-3-methylbenzene typically involves:

- Controlled bromination reactions under optimized temperature and stoichiometry to maximize yield and minimize side products.

- Purification steps such as distillation and recrystallization to achieve high purity.

- Use of Lewis acid catalysts (e.g., FeBr3) to enhance reaction rates and selectivity.

- Safety protocols to handle bromine and radical initiators due to their hazardous nature.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Electrophilic Aromatic Bromination | 1-ethyl-3-methylbenzene | Br2, FeBr3 | Room temp to reflux | High regioselectivity, straightforward | Requires handling of corrosive bromine and Lewis acid |

| Radical Bromination of Benzylic Methyl | 1-ethyl-3-methylbenzene | NBS, benzoyl peroxide | Reflux, light or heat | Selective benzylic bromination | Radical side reactions possible, moderate yields |

| NBS Bromination in Fluorinated Solvent | 1-methoxy-3,5-dimethylbenzene (analog) | NBS, benzoyl peroxide, α,α,α-trifluorotoluene | Reflux 1 hour | Good selectivity, mild conditions | Requires solvent and initiator optimization |

| Industrial Bromination | 1-ethyl-3-methylbenzene | Br2, FeBr3 or alternatives | Controlled temp, scale-up | High yield and purity | Requires strict process control and safety |

Analytical Data Supporting Preparation

Characterization of 2-(Bromomethyl)-1-ethyl-3-methylbenzene and analogs typically includes:

- [^1H NMR](pplx://action/followup): Aromatic protons, benzylic CH2Br singlet around 4.4–4.5 ppm, ethyl and methyl group signals.

- [^13C NMR](pplx://action/followup): Aromatic carbons, benzylic carbon near 34 ppm, methyl carbons around 21 ppm.

- Mass Spectrometry (ESI): Molecular ion peak [M+H]+ consistent with molecular weight (~199 Da).

- Melting Point: Reported for similar compounds around 37–38 °C.

These data confirm the successful bromination and purity of the product.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(Bromomethyl)-1-ethyl-3-methylbenzene, and how do reaction conditions influence product purity?

Answer:

The synthesis typically involves bromination of a pre-functionalized aromatic precursor. For example, selective bromination at the methyl group can be achieved using reagents like under radical initiation or with a Lewis acid catalyst. Solvent choice (e.g., for radical stability) and temperature control (60–80°C) are critical to minimize polybromination byproducts . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or fractional distillation (given its high boiling point, similar to analogs in –6) ensures high purity (>95%) .

Advanced: How can conflicting data on the bromomethyl group’s reactivity in nucleophilic substitutions be systematically addressed?

Answer:

Discrepancies often arise from solvent polarity, steric hindrance, or competing elimination pathways. To resolve this:

- Experimental Design: Compare reaction kinetics in polar aprotic (e.g., DMF) vs. non-polar solvents (toluene) using nucleophiles (e.g., NaN).

- Mechanistic Probes: Employ deuterated analogs (e.g., -substituted benzene) to track isotopic scrambling via , distinguishing vs. pathways .

- Computational Modeling: Density Functional Theory (DFT) can predict transition-state energies, explaining solvent-dependent selectivity .

Basic: What spectroscopic methods are most reliable for confirming the structure of 2-(Bromomethyl)-1-ethyl-3-methylbenzene?

Answer:

- and : Key signals include a singlet for the bromomethyl (, δ ~4.3–4.5 ppm) and splitting patterns for ethyl/methyl groups. Compare with analogs in and .

- Mass Spectrometry (HRMS): Confirm molecular ion () and isotopic patterns (Br: 1:1 ratio for ).

- X-ray Crystallography: For unambiguous confirmation, grow single crystals in diethyl ether/hexane and analyze spatial arrangement (e.g., as in ) .

Advanced: How does steric crowding from the ethyl and methyl substituents impact cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

Steric hindrance can reduce catalytic efficiency. Mitigation strategies include:

- Ligand Optimization: Use bulky ligands (e.g., SPhos) to stabilize Pd(0) intermediates and prevent dehalogenation .

- Temperature Modulation: Elevated temperatures (80–100°C) enhance reaction rates but may require inert atmospheres to prevent bromide oxidation.

- Substrate Pre-activation: Pre-form organometallic intermediates (e.g., Grignard reagents) to bypass sluggish transmetalation steps .

Basic: What safety protocols are essential for handling 2-(Bromomethyl)-1-ethyl-3-methylbenzene?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (vapor pressure similar to ’s bromoethylbenzene, bp ~220°C) .

- Storage: Store in amber glass bottles at 2–8°C to prevent light-induced degradation. Ensure containers are sealed under nitrogen to avoid moisture uptake .

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced: What strategies minimize competing elimination during dehydrohalogenation of 2-(Bromomethyl)-1-ethyl-3-methylbenzene?

Answer:

- Base Selection: Use bulky, non-nucleophilic bases (e.g., DBU) in aprotic solvents (THF) to favor E2 elimination over pathways.

- Kinetic Control: Low temperatures (−20°C) and short reaction times suppress thermodynamically favored byproducts.

- In Situ Monitoring: Track reaction progress via to optimize quenching points .

Basic: How can researchers validate the purity of 2-(Bromomethyl)-1-ethyl-3-methylbenzene post-synthesis?

Answer:

- Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities (<2%).

- Elemental Analysis: Confirm %C, %H, and %Br align with theoretical values (e.g., : C 54.82%, H 5.94%, Br 36.47%) .

- Melting Point: Compare with literature values (if solid) or refractive index (for liquids, e.g., analogs in ) .

Advanced: What role does 2-(Bromomethyl)-1-ethyl-3-methylbenzene play in medicinal chemistry scaffold design?

Answer:

The bromomethyl group serves as a versatile handle for:

- Bioconjugation: Click chemistry (e.g., CuAAC with azides) to attach fluorophores or targeting moieties.

- Prodrug Activation: Enzymatic cleavage (e.g., esterases) releases active agents in vivo.

- Structure-Activity Relationship (SAR) Studies: Systematic substitution at the bromine site to optimize pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.